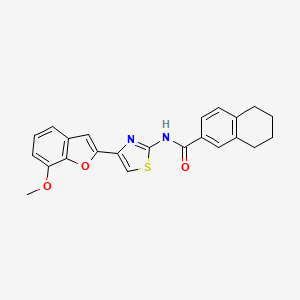

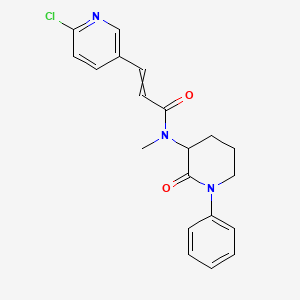

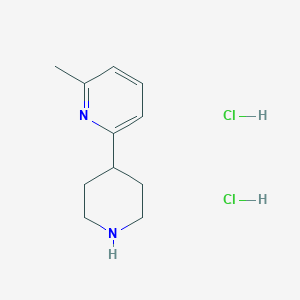

![molecular formula C15H12FN3OS B2768032 2-[(3-Fluorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896333-36-1](/img/structure/B2768032.png)

2-[(3-Fluorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of tri-substituted 1,3,5-triazines, which is the core structure of the compound , has been extensively studied . A common method involves the use of cyanuric chloride and the sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds . This allows for the preparation of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines .Molecular Structure Analysis

The molecular structure of 1,3,5-triazines, including the compound , is characterized by a triazine ring, which is a six-membered aromatic ring containing three nitrogen atoms . The specific substitutions on the ring, such as the 3-fluorophenylmethylsulfanyl and 8-methylpyrido groups in the compound of interest, can greatly influence the properties and reactivity of the molecule .Chemical Reactions Analysis

The chemical reactions involving 1,3,5-triazines typically involve the substitution of one or more of the ring atoms . For instance, the synthesis of the compound likely involves the substitution of a chlorine atom on cyanuric chloride with a 3-fluorophenylmethylsulfanyl group .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

Efficient synthesis methods have been developed for compounds bearing resemblance to the chemical structure , highlighting the versatility of such compounds in chemical synthesis. For instance, the catalyst- and solvent-free synthesis of related benzamide derivatives through microwave-assisted Fries rearrangement demonstrates an efficient approach to heterocyclic amides, which could serve as strategic intermediates for further chemical transformations (Moreno-Fuquen et al., 2019).

Structural and Theoretical Studies

Research on structural and theoretical aspects of related triazine compounds provides insights into their molecular dimensions, aromatic delocalization, and intermolecular interactions. For example, the study of 4,7-diaryl-2-ethylsulfanylpyrazolo[1,5-a][1,3,5]triazines revealed evidence for aromatic delocalization in the pyrazole rings and highlighted the differing conformations adopted by ethylsulfanyl substituents (Insuasty et al., 2008).

Antimicrobial Activity

The antimicrobial activity of 2-fluorophenyl-4,6-disubstituted [1,3,5]triazines against selected bacteria and fungi showcases the potential therapeutic applications of these compounds. The structure-activity relationship (SAR) analysis indicates that the fluorophenyl component is crucial for activity, suggesting that modifications to the core triazine structure can enhance antimicrobial properties (Saleh et al., 2010).

Heat-Resistant and Soluble Polymers

Studies on novel fully aromatic poly(arylene ether sulfone)s that contain 1,3,5-s-triazine groups aim to explore the effects of branching groups on solubility, thermal, and mechanical properties. These polymers demonstrate significant thermal stability and good film-forming abilities, indicating their potential use in high-temperature applications or as proton exchange membranes (Tigelaar et al., 2009).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(3-fluorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3OS/c1-10-5-6-19-13(7-10)17-14(18-15(19)20)21-9-11-3-2-4-12(16)8-11/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSARBWSKXCEASI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

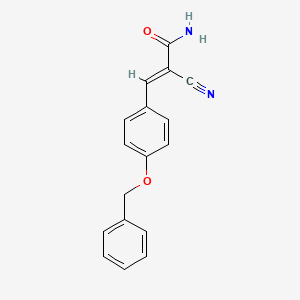

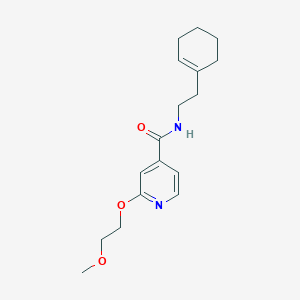

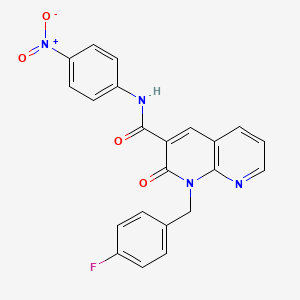

![4-[2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2767957.png)

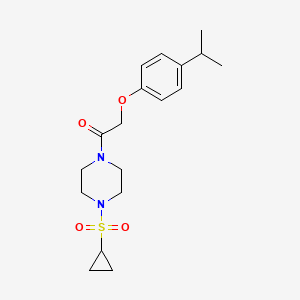

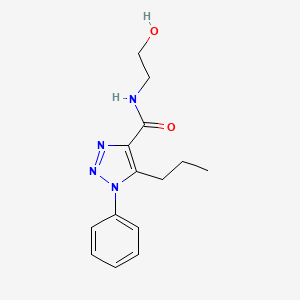

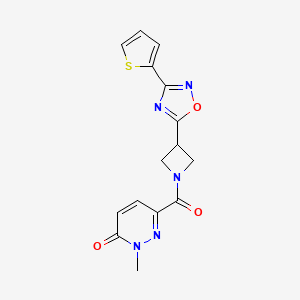

![5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2767959.png)

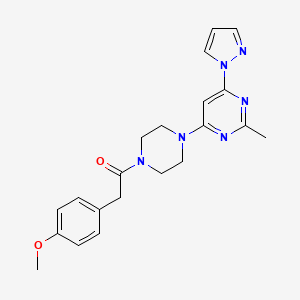

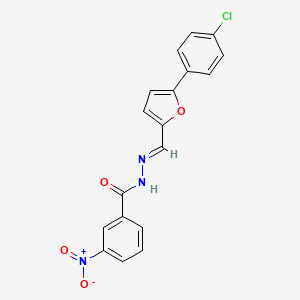

![2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2767963.png)